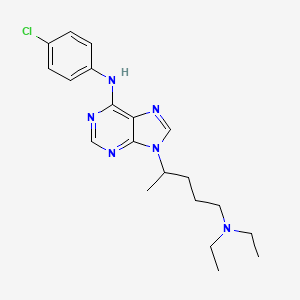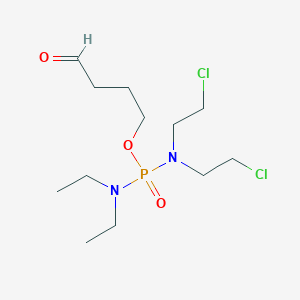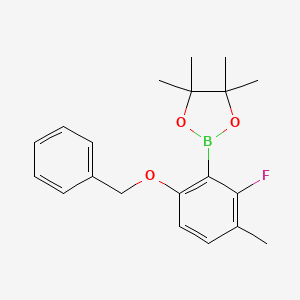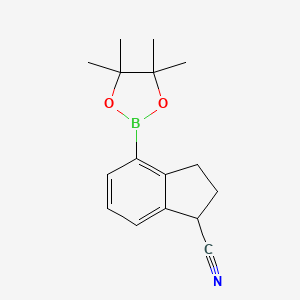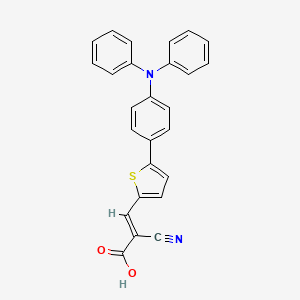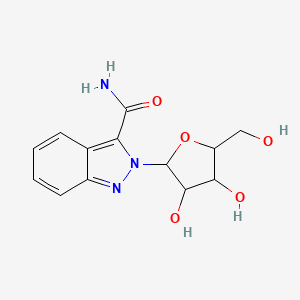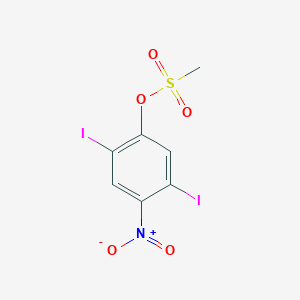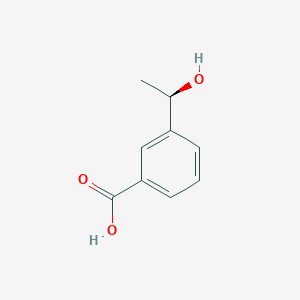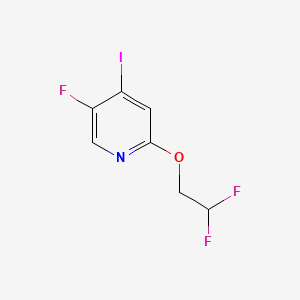
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine is a heterocyclic organic compound that contains fluorine, iodine, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine typically involves the reaction of 5-fluoro-4-iodopyridine with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it suitable for various synthetic transformations.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions between molecules and biological targets.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its target. Additionally, the pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, to modulate the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: A related compound with similar functional groups but lacking the pyridine ring.
5-Fluoro-4-iodopyridine: A precursor to the target compound, containing the pyridine ring but lacking the difluoroethoxy group.
2,2-Difluoroethanol: A simpler compound with the difluoroethoxy group but without the pyridine and iodine moieties.
Uniqueness
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine is unique due to the combination of its functional groups and heterocyclic structure. The presence of both fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Additionally, the pyridine ring enhances the compound’s versatility in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H5F3INO |
|---|---|
Molekulargewicht |
303.02 g/mol |
IUPAC-Name |
2-(2,2-difluoroethoxy)-5-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H5F3INO/c8-4-2-12-7(1-5(4)11)13-3-6(9)10/h1-2,6H,3H2 |
InChI-Schlüssel |
VJLUYWJHPLGGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1OCC(F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



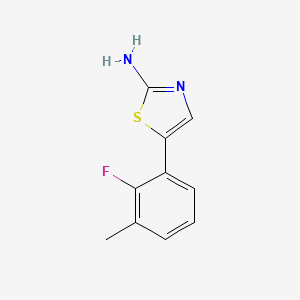
amino}benzoate](/img/structure/B14018028.png)
